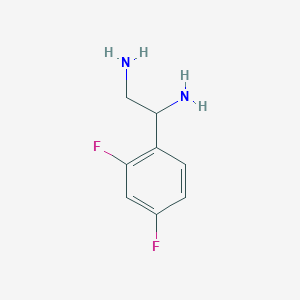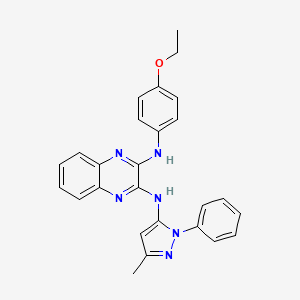![molecular formula C19H17ClN2O3 B12128047 Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate CAS No. 881041-80-1](/img/structure/B12128047.png)
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate is a complex organic compound with a molecular formula of C18H15ClN2O3. This compound is known for its unique structure, which includes a chloroacetyl group, a cyanobenzyl group, and an ethyl ester of benzoic acid. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate typically involves multiple steps:
Formation of the Chloroacetyl Intermediate: This step involves the reaction of chloroacetyl chloride with an appropriate amine to form the chloroacetyl intermediate.
Addition of the Cyanobenzyl Group: The chloroacetyl intermediate is then reacted with 2-cyanobenzylamine under controlled conditions to introduce the cyanobenzyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with the chloroacetyl group converted to a hydroxyl group.
Substitution: Substituted derivatives where the chloroacetyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The cyanobenzyl group may also interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[(chloroacetyl)amino]benzoate: Similar structure but lacks the cyanobenzyl group.
Ethyl 2-[(chloroacetyl)(2-nitrobenzyl)amino]benzoate: Similar structure with a nitrobenzyl group instead of a cyanobenzyl group.
Uniqueness
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate is unique due to the presence of both the chloroacetyl and cyanobenzyl groups, which confer distinct reactivity and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
881041-80-1 |
|---|---|
Formule moléculaire |
C19H17ClN2O3 |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
ethyl 2-[(2-chloroacetyl)-[(2-cyanophenyl)methyl]amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-9-5-6-10-17(16)22(18(23)11-20)13-15-8-4-3-7-14(15)12-21/h3-10H,2,11,13H2,1H3 |
Clé InChI |
PPIMWZXOVFLCFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2C#N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)


![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)




